molecular formula C12H19BO3 B573155 5-Tert-butyl-2-ethoxyphenylboronic acid CAS No. 1217501-13-7

5-Tert-butyl-2-ethoxyphenylboronic acid

Cat. No.: B573155
CAS No.: 1217501-13-7
M. Wt: 222.091
InChI Key: AYLPSEIACDGNHG-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C12H19BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with tert-butyl and ethoxy groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-ethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Tert-butyl-2-ethoxyphenylboronic acid is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in cases where steric and electronic factors play a crucial role .

Properties

IUPAC Name

(5-tert-butyl-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPSEIACDGNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681563
Record name (5-tert-Butyl-2-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-13-7
Record name B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-tert-Butyl-2-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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